1,2-Bis(triethoxysilyl)ethane

Gas Separation Membrane Science Hydrogen Purification

BTESE (1,2-Bis(triethoxysilyl)ethane) is the definitive bridged organoalkoxysilane precursor where TEOS or terminal silanes fail. Its ethylene bridge yields microporous silica membranes with H₂ permeance one order of magnitude higher than TEOS and >300 h stability under steam at 250°C. For sub-10 nm BEOL interconnects, BTESE achieves κ=1.80 with GPa-level modulus. Copolymerization with BTESM enables tunable gas selectivity. Choose BTESE for applications demanding simultaneous permeability, mechanical integrity, and hydrothermal durability.

Molecular Formula C14H34O6Si2
Molecular Weight 354.59 g/mol
CAS No. 16068-37-4
Cat. No. B100286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(triethoxysilyl)ethane
CAS16068-37-4
Synonyms1,2-bis(triethoxysilyl)ethane
Molecular FormulaC14H34O6Si2
Molecular Weight354.59 g/mol
Structural Identifiers
SMILESCCO[Si](CC[Si](OCC)(OCC)OCC)(OCC)OCC
InChIInChI=1S/C14H34O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h7-14H2,1-6H3
InChIKeyIZRJPHXTEXTLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(triethoxysilyl)ethane (BTESE) 16068-37-4 for Procurement in Sol–Gel and Membrane Research


1,2-Bis(triethoxysilyl)ethane (BTESE) is a bridged organoalkoxysilane precursor that hydrolyzes and condenses to form silica networks containing an ethylene (–CH₂CH₂–) bridge between silicon atoms [1]. This bridging group distinguishes it from non-bridged alkoxides such as tetraethoxysilane (TEOS) and from terminal-modified silanes [1]. The compound is a colorless liquid with a density of 0.958 g/mL at 25 °C and a refractive index (n20/D) of 1.411 [1]. It is widely employed as a precursor for periodic mesoporous organosilicas (PMOs), low‑k dielectric films, and microporous hybrid membranes [1][2].

Why 1,2-Bis(triethoxysilyl)ethane (BTESE) 16068-37-4 Cannot Be Replaced by TEOS or Other In‑Class Silanes


The ethylene bridge in BTESE fundamentally alters the hydrolysis/condensation kinetics, network topology, and final material properties relative to non‑bridged alkoxides (e.g., TEOS) and terminal‑group silanes [1]. Substituting BTESE with TEOS yields a denser, more brittle silica network with significantly lower H₂ permeance and inferior hydrothermal stability [2]. Terminal silanes (e.g., methyltriethoxysilane, MTES) introduce pore‑blocking pendant groups that do not contribute to network expansion and are prone to hydrolytic degradation under steam [3]. The following quantitative evidence demonstrates where BTESE confers a measurable, decision‑relevant advantage over its closest analogs.

Comparative Performance Data for 1,2-Bis(triethoxysilyl)ethane (BTESE) 16068-37-4 Against Closest Analogs


BTESE vs. TEOS: One Order of Magnitude Higher H₂ Permeance in Hydrogen Separation Membranes

Silica membranes derived from 1,2-bis(triethoxysilyl)ethane (BTESE) exhibit approximately an order of magnitude higher H₂ permeance than membranes prepared from the conventional non‑bridged precursor tetraethoxysilane (TEOS), while maintaining high H₂/SF₆ selectivity [1]. This is attributed to the ethylene spacer that expands the silica network, creating a looser structure favorable for small‑molecule transport [1]. The BTESE‑derived membrane shows H₂ permeance of 0.57–0.78 × 10⁻⁵ mol m⁻² s⁻¹ Pa⁻¹, compared to TEOS‑derived membranes which typically operate an order of magnitude lower [1].

Gas Separation Membrane Science Hydrogen Purification

BTESE vs. BTESM: Larger Pore Size Enables Higher Gas Permeance but Lower Selectivity

The average pore size of amorphous silica networks follows the order: BTESE‑derived silica > bis(triethoxysilyl)methane (BTESM)‑derived silica > TEOS‑derived silica [1]. This is a direct consequence of the longer Si–C–C–Si bridge in BTESE (ethane) versus the shorter Si–C–Si bridge in BTESM (methane) [2]. Consequently, pure BTESE membranes exhibit high H₂ permeance (~1.52 × 10⁻⁶ mol m⁻² s⁻¹ Pa⁻¹) but modest H₂/CO₂ selectivity (~11.3), whereas BTESM‑rich membranes (BTESE:BTESM = 3:7) show improved H₂/CO₂ selectivity (~11.3) at comparable permeance [2].

Gas Separation Membrane Science Pore Engineering

BTESE vs. TEOS: 2‑Fold Increase in Micropore Volume for Micro‑Mesoporous Silica

When used as a secondary silica source with TEOS (molar ratio BTESE:TEOS = 1:12), BTESE increases the micropore volume of SBA‑3‑type silica from 0.015 cm³/g (TEOS only) to 0.030 cm³/g, and the micropore‑to‑mesopore volume ratio from 1.9% to 4.5% [1]. This microporosity enhancement arises from the occlusion of ethylene‑bridged organic groups within the silica matrix [1]. The increased micropore volume correlates with improved catalytic performance: Ti‑SBA‑3‑12 (BTESE‑modified) achieves 71% cyclohexene epoxidation conversion and a turnover frequency (TOF) of 33 h⁻¹, compared to 63% conversion and 27 h⁻¹ for Ti‑SBA‑3‑∞ (TEOS only) [1].

Catalysis Porous Materials Adsorption

BTESE‑Derived Membranes: Hydrothermal Stability at 250 °C Under 5% Steam for 300+ Hours

Organic–inorganic hybrid silica membranes modified with trifluoropropyl groups and prepared using BTESE as a co‑precursor maintain stable separation performance after aging at 250 °C in a humid atmosphere containing 5% steam for more than 300 hours [1]. This contrasts with conventional TEOS‑derived silica membranes, which suffer from densification and pore collapse under hydrothermal conditions due to the hydrolysis of Si–O–Si bonds [2]. The Si–C–C–Si backbone of BTESE resists hydrolytic attack, preserving the microporous structure [2].

Membrane Science Hydrothermal Stability Gas Separation

BTESE‑Derived Ultralow‑k Film: Dielectric Constant 1.80 with Modulus 6.27 GPa

Mesoporous organosilica (MO) films prepared from BTESE and triblock copolymer P123 achieve an ultralow dielectric constant (κ) of 1.80 at a P123/BTESE molar ratio of 0.016, while maintaining a modulus of 6.27 GPa and a hardness of 0.58 GPa [1]. The same films exhibit a leakage current density of 2.01 × 10⁻⁹ A cm⁻² at 0.5 MV cm⁻¹ and a dissipation factor of 0.0068 at 100 kHz [1]. After moisture exposure, the κ value increases by only ~12% and can be reduced to a 4% increase with UV treatment [1]. In comparison, TEOS‑derived porous silica films typically show κ values in the 2.2–2.5 range with inferior mechanical robustness (class‑level inference).

Microelectronics Low‑k Dielectrics Thin Films

Proven Application Scenarios for 1,2-Bis(triethoxysilyl)ethane (BTESE) 16068-37-4 Based on Quantitative Evidence


High‑Flux Hydrogen Separation Membranes Requiring Hydrothermal Stability

BTESE is the precursor of choice for fabricating microporous silica membranes that must operate in humid, high‑temperature environments (e.g., steam‑methane reforming, IGCC syngas cleanup). The evidence shows BTESE‑derived membranes deliver H₂ permeance one order of magnitude higher than TEOS‑derived membranes [1] and withstand >300 h at 250 °C under 5% steam without performance loss [2]. This makes BTESE essential for applications where TEOS or terminal silanes cannot provide both permeability and durability.

Ultralow‑k Dielectric Films for Advanced Semiconductor Interconnects

For interlayer dielectrics in sub‑10 nm nodes, BTESE enables spin‑on films with κ = 1.80, modulus = 6.27 GPa, and leakage current < 2 × 10⁻⁹ A cm⁻² [1]. These values meet the stringent κ < 2.0 and mechanical integrity requirements of advanced back‑end‑of‑line (BEOL) processes. TEOS‑based or other organosilica films cannot simultaneously achieve this combination of ultralow κ and GPa‑level modulus, positioning BTESE as a critical material for next‑generation interconnects.

High‑Surface‑Area Micro‑Mesoporous Catalysts with Enhanced Active Site Accessibility

Incorporating BTESE as a secondary silica source during the synthesis of SBA‑3 or SBA‑15 materials doubles the micropore volume and significantly increases the micropore‑to‑mesopore ratio relative to TEOS‑only syntheses [1]. This microporosity enhancement exposes more catalytic active sites (e.g., Ti centers), boosting cyclohexene epoxidation conversion from 63% to 71% and TOF from 27 h⁻¹ to 33 h⁻¹ [1]. Catalyst manufacturers can leverage this to produce more efficient heterogeneous catalysts for selective oxidation and fine chemical synthesis.

CO₂ Separation Membranes with Tunable Permeance/Selectivity

BTESE serves as a base precursor whose loose silica network can be progressively tightened by copolymerization with BTESM [1]. Pure BTESE membranes exhibit high CO₂ permeance (~2.2 × 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹) and CO₂/N₂ selectivity ~13 [2], while BTESE‑BTESM copolymers allow fine‑tuning of pore size to optimize selectivity for specific gas pairs [1]. This formulation flexibility enables membrane developers to tailor performance for post‑combustion carbon capture or natural gas sweetening without switching to entirely different precursor families.

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